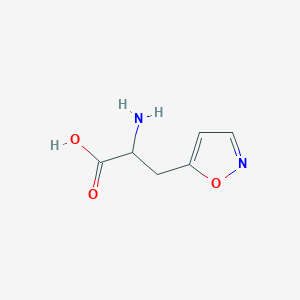![molecular formula C32H22O4 B13151958 Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate CAS No. 63232-63-3](/img/structure/B13151958.png)
Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by two anthracene units connected at the 1 and 1’ positions, with dimethyl ester groups at the 2 and 2’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate typically involves the coupling of two anthracene units followed by esterification. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the bianthracene core. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting bianthracene intermediate is then subjected to esterification using methanol and a suitable acid catalyst to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a blue host material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and field-effect transistors (OFETs).
Biological Studies: Research into its potential biological activities, such as antimicrobial and anti-inflammatory properties, is ongoing.
Mécanisme D'action
The mechanism of action of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate in its various applications involves its ability to interact with molecular targets through π-π stacking interactions and electronic effects. In OLEDs, for example, the compound acts as a host material that facilitates efficient energy transfer to dopant molecules, resulting in high-performance light emission . In biological systems, its interactions with cellular components may involve similar π-π stacking and electronic interactions, although specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethyl-9,9’-bianthracene: Another bianthracene derivative with similar structural features but different functional groups.
2,2’-Bianthracenyl: Used in organic semiconductors and has similar electronic properties.
Anthra[1,2-a]anthracene-1-yl Dimers: These compounds have additional angularly fused anthracene units and exhibit unique chiroptical properties.
Uniqueness
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. Its ability to act as a host material in OLEDs and its potential biological activities further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
63232-63-3 |
|---|---|
Formule moléculaire |
C32H22O4 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
methyl 1-(2-methoxycarbonylanthracen-1-yl)anthracene-2-carboxylate |
InChI |
InChI=1S/C32H22O4/c1-35-31(33)25-13-11-23-15-19-7-3-5-9-21(19)17-27(23)29(25)30-26(32(34)36-2)14-12-24-16-20-8-4-6-10-22(20)18-28(24)30/h3-18H,1-2H3 |
Clé InChI |
KFXJFQGHUXFVAF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)


![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)



